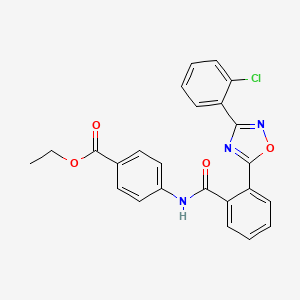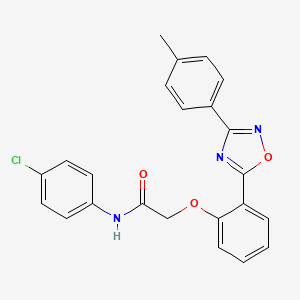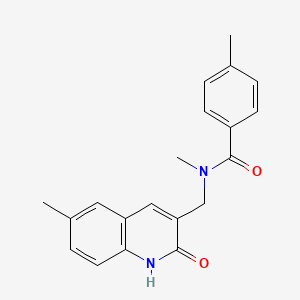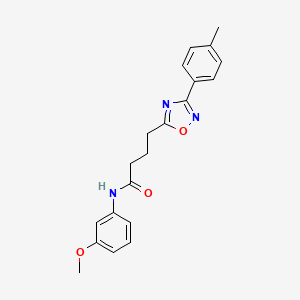
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPOP is a derivative of 2-oxadiazole, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. FPOP has a molecular formula of C18H16FN3O2 and a molecular weight of 331.34 g/mol.
Mecanismo De Acción
FPOP works by selectively modifying solvent-exposed amino acid residues in proteins. The modification occurs via a hydroxyl radical generated by the reaction of FPOP with hydrogen peroxide. The hydroxyl radical can react with amino acid residues such as tyrosine, histidine, and methionine, leading to the formation of a covalent bond. This covalent bond can then be detected using mass spectrometry, providing valuable information about protein structure and function.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal effects on protein structure and function, making it a useful tool for studying protein dynamics. It has also been found to have low toxicity and is not known to have any significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPOP is its ability to selectively modify solvent-exposed amino acid residues in proteins, providing valuable information about protein structure and function. FPOP is also relatively easy to use and has low toxicity. However, FPOP has some limitations, including its potential to modify multiple amino acid residues in a single protein, making it difficult to interpret the resulting data. FPOP also requires careful handling and expertise, as it can be hazardous if not handled properly.
Direcciones Futuras
There are several potential future directions for the use of FPOP in scientific research. One direction is the development of new methods for the selective modification of amino acid residues using FPOP. Another direction is the application of FPOP in the study of protein-protein interactions in complex biological systems. FPOP may also be used in the study of protein folding and misfolding, which is relevant to various diseases such as Alzheimer's and Parkinson's. Overall, FPOP has the potential to be a valuable tool in the study of protein structure and function, with many exciting future directions to explore.
Métodos De Síntesis
FPOP can be synthesized using various methods, including the reaction of 2-fluorobenzoyl chloride with m-toluidine, followed by the reaction of the resulting intermediate with sodium azide and acetic anhydride. Another method involves the reaction of 2-fluorobenzoyl chloride with m-toluidine in the presence of triethylamine, followed by the reaction of the resulting intermediate with sodium azide and acetic anhydride. The synthesis of FPOP is a complex process that requires careful handling and expertise.
Aplicaciones Científicas De Investigación
FPOP has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful tool in the study of protein structure and function using mass spectrometry. FPOP can selectively modify solvent-exposed amino acid residues in proteins, which can provide valuable information about protein conformation and dynamics. FPOP has also been used in the study of protein-ligand interactions, protein-protein interactions, and protein folding.
Propiedades
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-12-5-4-6-13(11-12)20-16(23)9-10-17-21-18(22-24-17)14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMKTYZRHWMUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



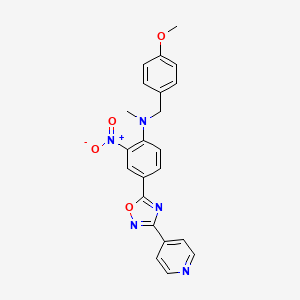
![2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688044.png)

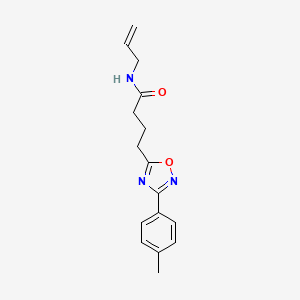

![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)

